BenchChemオンラインストアへようこそ!

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate

Medicinal Chemistry PROTAC Linker Design Chemoselective Functionalization

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate (CAS 1663508-67-5, MW 286.37, C₁₄H₂₆N₂O₄) is the acetate salt of a conformationally restricted spirocyclic diamine in which a tert-butyloxycarbonyl (Boc) protecting group is installed selectively at the 7-position (piperidine nitrogen), leaving the 2-position (azetidine nitrogen) as a free secondary amine. The 2,7-diazaspiro[3.5]nonane core comprises a piperidine ring fused to an azetidine ring via a shared spiro carbon, generating a rigid three-dimensional topology with a calculated Fsp³ of 0.917 for the Boc-protected scaffold.

Molecular Formula C14H26N2O4
Molecular Weight 286.372
CAS No. 1663508-67-5
Cat. No. B2668819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate
CAS1663508-67-5
Molecular FormulaC14H26N2O4
Molecular Weight286.372
Structural Identifiers
SMILESCC(=O)O.CC(C)(C)OC(=O)N1CCC2(CC1)CNC2
InChIInChI=1S/C12H22N2O2.C2H4O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;1-2(3)4/h13H,4-9H2,1-3H3;1H3,(H,3,4)
InChIKeyCNGDPYNZCHFILV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate (CAS 1663508-67-5): A Regioselectively Boc-Protected Spirocyclic Diamine Building Block for Asymmetric Functionalization


tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate (CAS 1663508-67-5, MW 286.37, C₁₄H₂₆N₂O₄) is the acetate salt of a conformationally restricted spirocyclic diamine in which a tert-butyloxycarbonyl (Boc) protecting group is installed selectively at the 7-position (piperidine nitrogen), leaving the 2-position (azetidine nitrogen) as a free secondary amine [1]. The 2,7-diazaspiro[3.5]nonane core comprises a piperidine ring fused to an azetidine ring via a shared spiro carbon, generating a rigid three-dimensional topology with a calculated Fsp³ of 0.917 for the Boc-protected scaffold [2]. This scaffold has been validated as a privileged architecture in drug discovery, appearing in the FDA-approved menin inhibitor revumenib (Revuforj), in clinical-stage sigma receptor ligands, and in PROTAC linker applications [3]. The compound is supplied at ≥98% purity (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC traceability .

Why 2,7-Diazaspiro[3.5]nonane Regioisomers and Alternative Spirocyclic Scaffolds Cannot Substitute for tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate


The precise position of the Boc protecting group (7-position piperidine vs. 2-position azetidine) dictates which amine is available for first-step derivatization, and the two regioisomers are not functionally interchangeable. The azetidine and piperidine nitrogens exhibit distinct predicted basicities (azetidine pKa ~10.90 vs. piperidine pKa in the spiro framework differentially influenced by ring strain and Boc electron withdrawal) and steric environments that govern chemoselectivity in reductive amination, acylation, and sulfonylation sequences . Substituting the 7-Boc regioisomer with the 2-Boc analog (CAS 236406-55-6) inverts the available functionalization handle, altering the vector of subsequent SAR exploration. Furthermore, the spirocyclic 2,7-diazaspiro[3.5]nonane core itself provides quantifiably superior sigma-1 receptor (S1R) binding affinity compared to the isomeric diazabicyclo[4.3.0]nonane scaffold (best Ki S1R = 2.7 nM vs. 10 nM, a 3.7-fold improvement), establishing that the scaffold choice is not trivial [1]. The acetate salt form (CAS 1663508-67-5) offers differentiated handling, solubility, and stoichiometric properties versus the hydrochloride salt (CAS 1023301-84-9) or free base (CAS 896464-16-7), affecting formulation and reaction compatibility in multi-step syntheses .

Quantitative Differentiation Evidence for tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate Against Closest Analogs


Regioselective Boc Protection at Piperidine (7-Position) Enables Chemoselective Azetidine-N Derivatization vs. 2-Boc Regioisomer

The target compound bears the Boc protecting group exclusively on the piperidine ring nitrogen (7-position), leaving the azetidine ring nitrogen (2-position) as the free secondary amine available for first-step derivatization. Its direct regioisomer, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 236406-55-6), inverts this pattern: Boc is on the azetidine nitrogen, and the piperidine nitrogen is free. The predicted pKa of the parent 2,7-diazaspiro[3.5]nonane scaffold is 10.90±0.20, with the azetidine NH exhibiting marginally higher basicity than the piperidine NH due to ring strain effects; Boc protection at the 7-position electronically deactivates the piperidine nitrogen, ensuring that acylation, reductive amination, and sulfonylation occur with >95% regioselectivity at the azetidine 2-position in the first synthetic step . This differentiated protection strategy is explicitly relied upon in the synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonane pharmacophores, where the two nitrogen atoms are sequentially functionalized to generate asymmetric, dual-pharmacophore constructs [1].

Medicinal Chemistry PROTAC Linker Design Chemoselective Functionalization

2,7-Diazaspiro[3.5]nonane Scaffold Achieves 3.7-Fold Superior S1R Binding Affinity vs. Diazabicyclo[4.3.0]nonane Scaffold

In a direct comparative study published in ACS Chemical Neuroscience (2023), derivatives based on the 2,7-diazaspiro[3.5]nonane core were evaluated head-to-head against derivatives of the isomeric diazabicyclo[4.3.0]nonane scaffold in S1R and S2R radioligand binding assays [1]. The highest-affinity 2,7-diazaspiro[3.5]nonane compound (4b, AD186) achieved a Ki S1R of 2.7 ± 0.3 nM with 10-fold selectivity over S2R (Ki S2R = 27 ± 5.3 nM). Compound 4c achieved Ki S1R = 3.5 ± 0.3 nM with 6.3-fold S2R selectivity [1]. In contrast, the best diazabicyclo[4.3.0]nonane compound (8f, AB10) achieved Ki S1R = 10 ± 1.6 nM with 16.5-fold S2R selectivity. The 2,7-diazaspiro[3.5]nonane core thus delivers a 3.7-fold improvement in absolute S1R binding affinity (2.7 nM vs. 10 nM) [1]. Furthermore, 2,7-diazaspiro[3.5]nonane derivatives 5b and 8f demonstrated in vivo S1R antagonist activity at 20 mg/kg s.c. in a capsaicin-induced mechanical allodynia model, fully reversing hypersensitivity—half the dose required by the reference S1R antagonist BD-1063 (40 mg/kg) [1]. Critically, the functional profile (agonist vs. antagonist) of 2,7-diazaspiro[3.5]nonane derivatives is tunable by N-substitution: compound 4b behaved as an S1R agonist while 5b and 8f were antagonists, confirmed by the phenytoin shift assay (ratios: 5b = 0.9, 8f = 0.8, indicating antagonism; 4b ratio >1 indicating agonism) [1].

Sigma Receptors CNS Drug Discovery GPCR Ligands S1R Agonist/Antagonist

2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones Deliver Broad-Spectrum Antimycobacterial Activity Where PBTZ169 Fails Against NTM

Benzothiazinone (BTZ) DprE1 inhibitors such as PBTZ169 are potently active against Mycobacterium tuberculosis (MTB) but are completely ineffective against nontuberculous mycobacteria (NTM) due to a Cys387Ala mutation in the NTM DprE1 target [1]. In a 2025 study published in the Journal of Medicinal Chemistry, Wu et al. screened 529 in-house BTZs against M. abscessus and identified two hits containing the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold with enhanced NTM activity [1]. Optimization led to lead compound B2 (incorporating the 2,7-diazaspiro[3.5]nonane core) with an MIC of <0.01 μg/mL against MTB and an MIC range of <0.03125–2.5 μg/mL against NTM strains including M. abscessus, M. fortuitum, and M. avium [1]. In contrast, the comparator PBTZ169 (lacking the spirocyclic diamine) shows no activity against NTM (MIC >32 μg/mL) [1]. Chiral resolution revealed the R-enantiomer (B2-1) as the more active form, with mechanistic studies demonstrating a stable electrostatic interaction with Asp326 of M. abscessus DprE1—a residue highly conserved across mycobacterial species, rationalizing the broad-spectrum activity [1]. An earlier study on related 2-benzyl-2,7-diazaspiro[3.5]nonane BTZs reported compound 2d with MIC <0.016 μg/mL against both drug-sensitive and multidrug-resistant MTB strains, along with good safety and significant efficacy in an acute mouse model of TB with better PK profiles than PBTZ169 [2].

Antimycobacterial Tuberculosis DprE1 Inhibitor Broad-Spectrum

Acetate Salt Form Provides Differentiated Molecular Weight, Stoichiometry, and Storage Profile vs. Hydrochloride Salt and Free Base

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is commercially available in three forms: free base (CAS 896464-16-7, MW 226.32), hydrochloride salt (CAS 1023301-84-9, MW 262.78), and acetate salt (CAS 1663508-67-5, MW 286.37) [1]. The acetate salt carries a 26.5% higher molecular weight than the free base (286.37 vs. 226.32 g/mol) and a 9.0% higher MW than the hydrochloride salt (286.37 vs. 262.78 g/mol), which directly affects stoichiometric calculations in multi-step syntheses where precise equivalents are critical [1]. The acetate counterion (pKa of acetic acid = 4.76) provides a milder acidic environment compared to the hydrochloride (HCl pKa ≈ -6), which can influence the stability of acid-sensitive protecting groups during storage and reaction setup . The acetate salt is specified for storage at 2–8°C in sealed dry conditions, with a purity specification of ≥98% (HPLC), and batch-specific QC documentation including NMR, HPLC, and GC is provided by suppliers . The hydrochloride salt (CAS 1023301-84-9) is more commonly used as a PROTAC linker intermediate (designated as revumenib impurity 9), while the acetate form may offer advantages in reactions where chloride ions are incompatible (e.g., certain palladium-catalyzed couplings) or where the acetate can serve as a latent base .

Building Block Procurement Salt Selection Analytical Chemistry Reaction Stoichiometry

Conformationally Restricted Spirocyclic Core Provides Fsp³ of 0.917 vs. Flexible Linear Diamine Linkers (Fsp³ <0.5) for PROTAC and Fragment-Based Applications

The tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate scaffold contains 11 sp³-hybridized carbons out of 12 total carbons, yielding a calculated Fsp³ of 0.917 [1]. This is substantially higher than commonly used flexible linear diamine PROTAC linkers (e.g., 1,6-diaminohexane Fsp³ = 1.0 but with 5 rotatable bonds vs. 2 in the spirocyclic scaffold) and far exceeds typical aromatic-rich kinase inhibitor scaffolds (Fsp³ <0.3) [2]. The spirocyclic junction locks the piperidine and azetidine rings in a mutually orthogonal orientation, reducing the number of rotatable bonds to 2 (both within the Boc group) compared to 5 or more in linear diamine linkers of comparable atom count, as documented in the PubChem computed descriptors [1]. This conformational restriction has been explicitly leveraged in PROTAC design: the 7-Boc-2,7-diazaspiro[3.5]nonane scaffold is catalogued as a PROTAC linker by MedChemExpress, with the Boc-protected piperidine nitrogen serving as a latent functional handle for E3 ligase ligand conjugation and the free azetidine nitrogen available for target-protein ligand attachment . The spirocyclic core enforces a defined exit vector angle (~90° between the two N-substituents), which is distinct from the variable geometries of flexible linkers, enabling rational design of ternary complex formation in PROTAC applications [2]. Additionally, the scaffold has been employed as a key intermediate in the synthesis of potent GPR119 agonists, RET kinase inhibitors, and CDK4/6 inhibitors, demonstrating its versatility across target classes .

PROTAC Linkers Fragment-Based Drug Discovery Conformational Restriction Fsp³

Highest-Value Application Scenarios for tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate Based on Quantitative Evidence


Sigma-1 Receptor (S1R) Ligand Development Requiring Tunable Agonist/Antagonist Profiles

The 2,7-diazaspiro[3.5]nonane scaffold delivers S1R ligands with low nanomolar affinity (Ki = 2.7 nM for compound 4b) and functional profiles tunable from full agonist to full antagonist by N-substitution, confirmed by the phenytoin shift assay [1]. This scaffold achieves a 3.7-fold S1R affinity advantage over the isomeric diazabicyclo[4.3.0]nonane core (Ki = 10 nM) and 2-fold superior in vivo potency (20 mg/kg vs. 40 mg/kg for BD-1063) in the capsaicin-induced allodynia model [1]. The Boc-protected building block enables sequential functionalization: first at the free azetidine 2-position to install the primary pharmacophore, then at the piperidine 7-position after Boc deprotection to modulate selectivity and functional profile. This scenario is directly validated by the ACS Chemical Neuroscience publication demonstrating analgesic efficacy in neuropathic pain models [1].

Broad-Spectrum Antimycobacterial DprE1 Inhibitor Optimization Against NTM

The 2-benzyl-2,7-diazaspiro[3.5]nonane fragment, accessible from this building block via N-benzylation at the free azetidine position, is the critical structural determinant that confers broad-spectrum antimycobacterial activity to benzothiazinone DprE1 inhibitors. Lead compound B2 achieved MIC <0.01 μg/mL against MTB and MIC <0.03125–2.5 μg/mL against NTM (M. abscessus, M. fortuitum, M. avium), whereas the non-spirocyclic comparator PBTZ169 is completely inactive against NTM (MIC >32 μg/mL) [2]. The 2,7-diazaspiro[3.5]nonane moiety enables a stable electrostatic interaction with Asp326 of M. abscessus DprE1, a residue conserved across mycobacterial species [2]. The building block's regioselective Boc protection allows the azetidine nitrogen to be functionalized with the benzyl/benzothiazinone pharmacophore while preserving the piperidine nitrogen for subsequent diversification [2].

PROTAC Linker Design Requiring Defined Exit Vector Geometry and Conformational Restriction

The 7-Boc-2,7-diazaspiro[3.5]nonane scaffold is commercially catalogued as a PROTAC linker building block and offers a rigid, sp³-rich (Fsp³ = 0.917) linker with exactly 2 rotatable bonds and a defined ~90° exit vector angle between the two nitrogen attachment points [3]. This contrasts with flexible linear diamine linkers (5–7 rotatable bonds, undefined geometry) and enables rational, structure-based design of ternary complex (POI–PROTAC–E3 ligase) formation. The differentiated protecting group strategy allows sequential conjugation: the free azetidine 2-position is first coupled to the target-protein ligand, Boc is deprotected from the piperidine 7-position, and the E3 ligase ligand is then attached. This building block has been specifically employed in the synthesis of RET kinase and CDK4/6 inhibitor-based PROTACs . The acetate salt form provides the appropriate stoichiometric precision for PROTAC synthesis where precise equivalents are critical for achieving the desired heterobifunctional product .

Menin-KMT2A Interaction Inhibitor (Revumenib Analog) SAR Exploration

The 2,7-diazaspiro[3.5]nonane-7-carboxylate scaffold is a direct synthetic precursor to the spirocyclic diamine fragment present in revumenib (Revuforj), the FDA-approved first-in-class menin inhibitor for relapsed/refractory acute leukemia with KMT2A translocation [4]. The tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 1023301-84-9) is formally catalogued as revumenib impurity 9, confirming the direct structural relationship [5]. The 7-Boc protection pattern matches the revumenib synthetic route, where the azetidine nitrogen is first elaborated with the indane-containing pharmacophore. The acetate salt form (CAS 1663508-67-5) offers an alternative salt for reaction conditions where chloride ions may interfere. This scenario enables systematic SAR exploration around the revumenib chemotype by varying N-2 substituents while maintaining the same core scaffold geometry [4].

Quote Request

Request a Quote for tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.